

The Pharmacological Profile of AZD4017: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

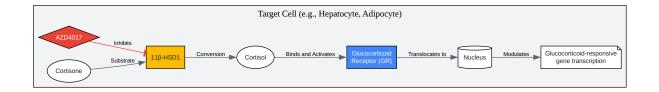
Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with a wide range of physiological and metabolic effects. By inhibiting 11β -HSD1, AZD4017 reduces local cortisol concentrations in target tissues such as the liver, adipose tissue, and skin, without significantly affecting systemic cortisol levels. This targeted mechanism of action has positioned AZD4017 as a therapeutic candidate for a variety of conditions, including metabolic syndrome, idiopathic intracranial hypertension, and impaired wound healing. This technical guide provides a comprehensive overview of the pharmacological profile of AZD4017, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

AZD4017 is a competitive inhibitor of 11β -HSD1, binding to the enzyme to prevent the conversion of cortisone to cortisol.[1] This selective inhibition modulates glucocorticoid receptor activation in a tissue-specific manner. The signaling pathway affected by AZD4017 is depicted in the following diagram.





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Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AZD4017 from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of AZD4017

Target Enzyme	Species	IC50	Reference
11β-HSD1	Human	7 nM	[2]
11β-HSD1	Cynomolgus Monkey	29 nM	[2]
11β-HSD2	Human	>30 μM	[2]
17β-HSD1	Human	>30 μM	[2]
17β-HSD3	Human	>30 μM	[2]
11β-HSD1 (in human adipocytes)	Human	2 nM	[2]

Table 2: Summary of Key Clinical Trial Results for AZD4017



Indication	Clinical Trial ID	Phase	Key Findings	Reference
Idiopathic Intracranial Hypertension	NCT02017444		- At 12 weeks, lumbar puncture pressure was lower in the AZD4017 group (29.7 cmH2O) compared to placebo (31.3 cmH2O), though the difference was not statistically significant.[3] - A significant decrease in lumbar puncture pressure was observed within the AZD4017 group from baseline.[3] - Significant improvements in lipid profiles and increased lean muscle mass were observed with AZD4017	[3][4]
			treatment.[4]	
Non-alcoholic Fatty Liver Disease (NAFLD) / Non-alcoholic	NCT02605616	II	- AZD4017 blocked the conversion of 13C-cortisone to 13C-cortisol in the liver in all	[5][6]



Steatohepatitis

(NASH)

treated patients.

[5][6] - No

significant

change in liver

fat fraction (LFF)

in the overall

population.[5][6] -

In a subgroup of

patients with

NASH and Type

2 Diabetes,

AZD4017

significantly

improved liver

steatosis

compared to

placebo.[5][6]

Wound Healing

in Type 2

Diabetes

NCT03313297

IIb

- Systemic 11β-

[1][7][8]

HSD1 activity

was reduced by

87% with

AZD4017.[1][7] -

Wound diameter

was 34% smaller

at day 2 and

48% smaller

after repeat

wounding at day

30 in the

AZD4017 group.

[1][7] - AZD4017

was associated

with a 42%

increase in neo-

epidermal

volume and a

30% increase in



		re- epithelialization. [8]
Postmenopausal Osteopenia	II	- AZD4017 selectively inhibited 11β- HSD1 activity by >90% in vivo.[9] [10] - No significant effect on the bone formation marker osteocalcin after 90 days of treatment.[9][10]

Experimental Protocols

Detailed experimental protocols for the specific preclinical evaluation of AZD4017 are not publicly available. However, the following sections describe representative, standard methodologies for the key assays used to characterize 11β -HSD1 inhibitors.

In Vitro 11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro potency of 11β -HSD1 inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., AZD4017) against human 11β-HSD1.

Materials:

- Recombinant human 11β-HSD1 enzyme
- Cortisone (substrate)



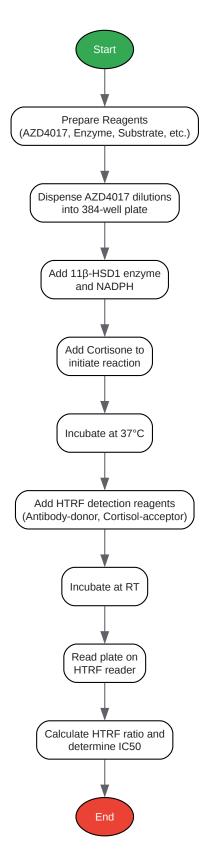
- NADPH (cofactor)
- Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)
- Cortisol conjugated to an acceptor fluorophore (e.g., d2)
- Assay buffer (e.g., phosphate buffer with BSA)
- Test compound (AZD4017)
- 384-well low-volume microplates
- HTRF-compatible plate reader

Procedure:

- Prepare a serial dilution of the test compound (AZD4017) in assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add a solution containing recombinant human 11β-HSD1 enzyme and NADPH to each well.
- Initiate the enzymatic reaction by adding cortisone to all wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction by adding a detection mixture containing the anti-cortisol antibody-donor and cortisol-acceptor conjugates.
- Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for the immunoassay to reach equilibrium.
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Calculate the HTRF ratio (acceptor signal / donor signal) for each well.



 Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Caption: Workflow for an in vitro 11β-HSD1 HTRF inhibition assay.

In Vitro Adipocyte Differentiation Assay

This protocol outlines a standard procedure for inducing the differentiation of preadipocytes and assessing the effect of a test compound.

Objective: To evaluate the effect of a test compound (e.g., AZD4017) on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

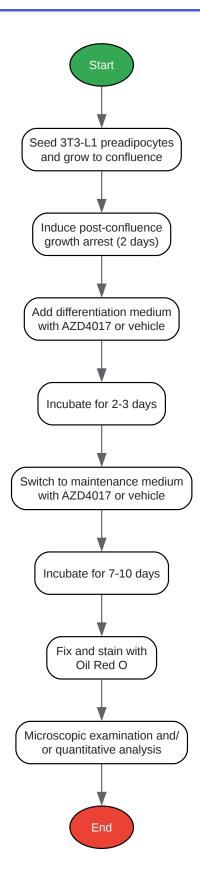
- 3T3-L1 preadipocyte cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Differentiation induction medium (DMEM with FBS, insulin, dexamethasone, and isobutylmethylxanthine - IBMX)
- Adipocyte maintenance medium (DMEM with FBS and insulin)
- Test compound (AZD4017)
- Oil Red O staining solution
- Formalin solution
- Isopropanol
- Multi-well cell culture plates
- Microscope

Procedure:



- Cell Seeding: Seed 3T3-L1 preadipocytes into multi-well plates and culture in DMEM with 10% FBS until they reach confluence.
- Post-Confluence Arrest: Maintain the confluent cells in the growth medium for an additional 2 days to induce growth arrest.
- Initiation of Differentiation: Replace the growth medium with differentiation induction medium containing various concentrations of the test compound (AZD4017) or vehicle control.
- Induction Period: Incubate the cells in the induction medium for 2-3 days.
- Adipocyte Maturation: Replace the induction medium with adipocyte maintenance medium (containing the test compound or vehicle).
- Maintenance Period: Culture the cells for an additional 7-10 days, replacing the maintenance medium every 2-3 days.
- Oil Red O Staining:
 - Wash the cells with phosphate-buffered saline (PBS).
 - Fix the cells with 10% formalin for at least 1 hour.
 - Wash the cells with water and then with 60% isopropanol.
 - Stain the cells with Oil Red O solution for 10-15 minutes to visualize lipid droplets.
 - Wash the cells with water.
- Quantification:
 - Visually assess the degree of adipocyte differentiation and lipid accumulation using a microscope.
 - For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a spectrophotometer.





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Caption: Workflow for an in vitro adipocyte differentiation assay.



Conclusion

AZD4017 is a well-characterized, potent, and selective inhibitor of 11β -HSD1. Preclinical data demonstrate its ability to effectively block the conversion of cortisone to cortisol in vitro. Clinical studies have explored its therapeutic potential in a range of conditions, showing promising results in improving lipid profiles, increasing lean muscle mass, and accelerating wound healing. While some primary endpoints in clinical trials have not been met in all patient populations, the consistent demonstration of target engagement and favorable safety profile suggest that AZD4017 and the broader class of 11β -HSD1 inhibitors warrant further investigation for specific metabolic and inflammatory disorders. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of drug development and metabolic disease.

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